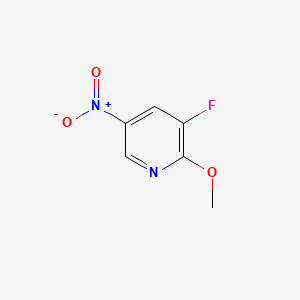

3-Fluoro-2-methoxy-5-nitropyridine

Description

3-Fluoro-2-methoxy-5-nitropyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with fluorine (position 3), methoxy (position 2), and nitro (position 5) groups. These substituents impart distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group serves as an electron-withdrawing moiety, directing reactivity in substitution reactions. The methoxy group contributes to solubility and steric hindrance, influencing both synthetic pathways and biological interactions .

Propriétés

IUPAC Name |

3-fluoro-2-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNDIYBLZYOOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743178 | |

| Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279814-95-7 | |

| Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-5-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. Another approach involves the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). These methods yield a mixture of fluorinated products, which can be separated and purified .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol or aqueous methanol can be used to replace the fluorine atom.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: 2-Methoxy-5-nitropyridine derivatives.

Reduction: 3-Fluoro-2-methoxy-5-aminopyridine.

Oxidation: 3-Fluoro-2-formyl-5-nitropyridine.

Applications De Recherche Scientifique

3-Fluoro-2-methoxy-5-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methoxy-5-nitropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or electrostatic interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Key pyridine derivatives with structural similarities are compared below:

Electronic Effects :

- The methoxy group in 3-Fluoro-2-methoxy-5-nitropyridine (electron-donating) contrasts with methyl (electron-neutral) in 6-Fluoro-2-methyl-3-nitropyridine, altering resonance stabilization and directing substituents in reactions .

- Nitro groups at positions 5 (target compound) vs. 3 (6-Fluoro-2-methyl-3-nitropyridine) influence aromatic ring polarization, affecting regioselectivity in Suzuki-Miyaura couplings .

Reactivity and Stability

- Nitro Group Position : Nitro at position 5 (target compound) reduces steric clash compared to nitro at position 3 (6-Fluoro-2-methyl-3-nitropyridine), enhancing stability in polar solvents .

- Fluorine vs. Methoxy : Fluorine’s electronegativity increases oxidative stability compared to hydroxyl analogs (e.g., 2-Fluoro-5-hydroxypyridine), which are prone to hydrogen bonding and degradation .

- Methoxy vs. Methyl : The methoxy group in the target compound improves solubility in protic solvents compared to 2-Fluoro-3-methyl-5-nitropyridine, which is more lipophilic due to its methyl group .

Research Findings and Limitations

- Synthetic Challenges : The steric hindrance of the methoxy group in 3-Fluoro-2-methoxy-5-nitropyridine complicates nucleophilic aromatic substitution compared to 3-Fluoro-2-nitropyridine .

- Biological Activity: Fluorine at position 3 in the target compound improves metabolic stability over non-fluorinated analogs, as seen in preclinical studies .

Activité Biologique

3-Fluoro-2-methoxy-5-nitropyridine is a fluorinated derivative of pyridine, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurological disorders. This article reviews the biological activity of 3-fluoro-2-methoxy-5-nitropyridine, synthesizing data from recent research findings and case studies.

3-Fluoro-2-methoxy-5-nitropyridine has the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 1279814-95-7

The biological activity of 3-fluoro-2-methoxy-5-nitropyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that 3-fluoro-2-methoxy-5-nitropyridine exhibits significant anticancer properties. In vitro assays against several cancer cell lines have shown promising results:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 13.73 ± 2.32 | |

| A549 (Lung Cancer) | 6.6 ± 0.6 | |

| HepG2 (Liver Cancer) | 0.56 ± 0.01 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased cell population in S-phase or G2-phase during treatment.

Neuroprotective Effects

In addition to its anticancer properties, 3-fluoro-2-methoxy-5-nitropyridine has been investigated for its neuroprotective effects. Research indicates that it may inhibit neuroinflammation and modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of 3-fluoro-2-methoxy-5-nitropyridine on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The most potent effects were observed in HepG2 cells, with an IC value significantly lower than that of standard chemotherapeutics like Etoposide and Doxorubicin .

- Neuroinflammation Model : In a model of neuroinflammation, the compound demonstrated a reduction in pro-inflammatory cytokines and an increase in neuronal survival rates, suggesting potential use in treating conditions characterized by neuroinflammation .

Synthesis and Derivatives

The synthesis of 3-fluoro-2-methoxy-5-nitropyridine typically involves nucleophilic substitution reactions where fluorine is introduced at the meta position relative to the nitro group. Variations in substitution patterns can lead to derivatives with enhanced or altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.